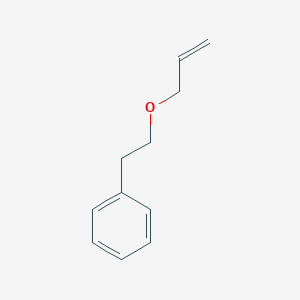
Allyl phenethyl ether
Übersicht
Beschreibung
Allyl phenethyl ether is an organic compound with the molecular formula C11H14O . It is also known by other names such as 2-prop-2-enoxyethylbenzene and MYCOLIDE . It has a molecular weight of 162.23 g/mol . It is used as a fragrance in cosmetics and also serves as a pharmaceutical and OLED intermediate .
Synthesis Analysis
The synthesis of allyl phenethyl ether can be achieved through the Williamson ether synthesis and Claisen rearrangement . The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide, tosylate or mesylate. The Claisen rearrangement is a [3,3]-sigmatropic rearrangement that is usually associated with an allyl vinyl ether, which upon heating, undergoes a rearrangement to yield an unsaturated carbonyl compound .Molecular Structure Analysis
The molecular structure of Allyl phenethyl ether consists of an oxygen atom bonded to two carbon atoms forming an ether group. The ether group is attached to a phenyl ring and an allyl group .Chemical Reactions Analysis
Allyl phenethyl ether can undergo a Claisen rearrangement when heated to produce an o-allylphenol . This rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .Physical And Chemical Properties Analysis
Allyl phenethyl ether has a molecular weight of 162.23 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 162.104465066 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation : Allyl phenethyl ether can be synthesized using Williamson ether synthesis and undergoes Claisen rearrangement to form 2-allylphenol. This process is significant in teaching ether chemistry and purification using acid-base extraction (Sanford et al., 2009).
Protective Group in Carbohydrates : It is used as a protective group for hydroxy groups in carbohydrates, facilitating isomerization and cleavage under various conditions (Bieg & Szeja, 1985).
Allylic Substitution Reactions : Allyl phenethyl ether is significant in transition metal-catalyzed allylic substitution reactions, particularly for unactivated allylic substrates like ethers, due to their stability and presence in biologically active compounds (Butt & Zhang, 2015).
Polymer Electrolytes for Batteries : In solid-state lithium batteries, allyl ether-functional polycarbonates show potential in creating non-polyether polymer electrolytes, thanks to the plasticizing properties of allyl ether side groups (Mindemark et al., 2016).
Dielectric Material for Organic Electronics : Allyl phenyl thiophene ether, a derivative, is explored as a potential dielectric material for organic thin film transistors (Sathyapalan et al., 2008).
Natural Product Synthesis : Used in tandem Claisen rearrangement/6-endo cyclization for synthesizing allylated and prenylated chromones, relevant in natural products and drug synthesis (Schmidt et al., 2015).
Reactions with Active Hydrogen Compounds : It reacts with active-hydrogen compounds in the presence of palladium catalysts to produce allylic derivatives, highlighting its reactivity and potential in organic synthesis (Takahashi et al., 1972).
Alcohol/Phenol Conversion : Allylic ethers, including allyl phenethyl ether, can be converted to alcohols or phenols using tert-butyllithium, showcasing a method for easy O-deallylation (Bailey et al., 2000).
Protecting Reagent : Allyl tetrahydropyranyl ether, related to allyl phenethyl ether, serves as a protecting reagent in organic synthesis, showcasing the versatility of allyl ethers in protecting groups (Kumar et al., 2009).
Aqueous Media Reactions : Its O-allylation with phenols and allylic acetates in water demonstrates the sustainable use of aqueous media in synthesis, contributing to green chemistry (Saha et al., 2012).
Isomerization in Zeolite Catalysts : The isomerization of allyl phenethyl ether in zeolites shows potential for green and selective transformations in organic synthesis (Pebriana et al., 2017).
Safety And Hazards
Allyl phenethyl ether is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
Zukünftige Richtungen
The Claisen rearrangement of allyl phenethyl ether and similar compounds is part of a broader class of reactions called sigmatropic rearrangements . These reactions are being studied in more detail for their potential applications in organic synthesis . Additionally, a unique transition-metal-free allylation strategy with allyl ether electrophiles has been reported, which could open up new avenues for the synthesis of valuable homoallylic amine derivatives .
Eigenschaften
IUPAC Name |
2-prop-2-enoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZQCMSRGAZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065745 | |
| Record name | Allyl 2-phenylethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl phenethyl ether | |
CAS RN |
14289-65-7 | |
| Record name | [2-(2-Propen-1-yloxy)ethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14289-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Allyloxyethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, allyl phenethyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, [2-(2-propen-1-yloxy)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl 2-phenylethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl phenethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-ALLYLOXYETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6MM76LNV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


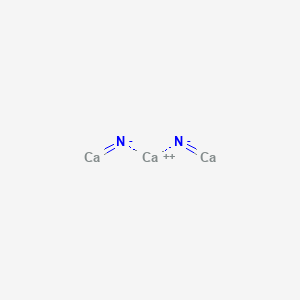
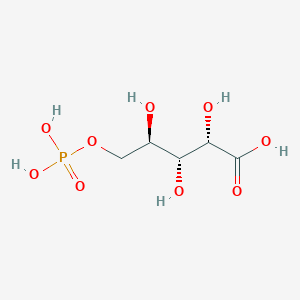

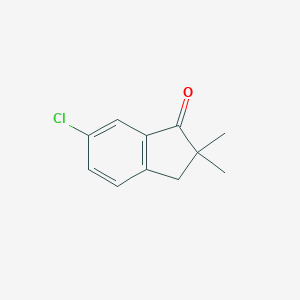
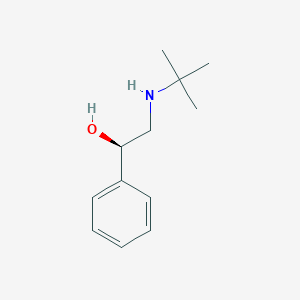
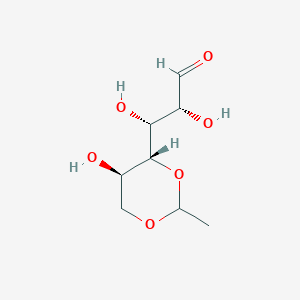
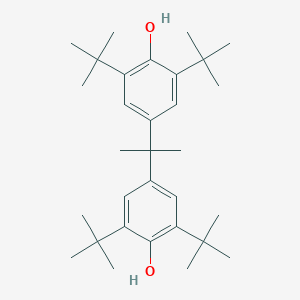
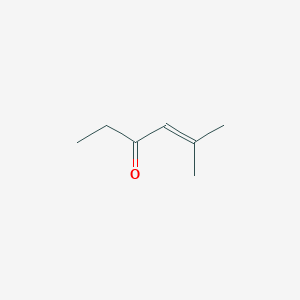

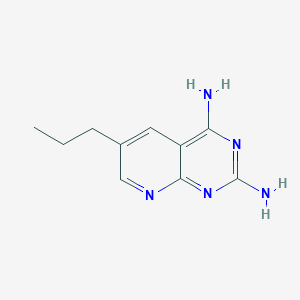

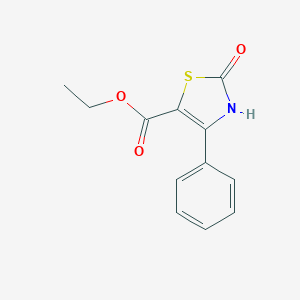
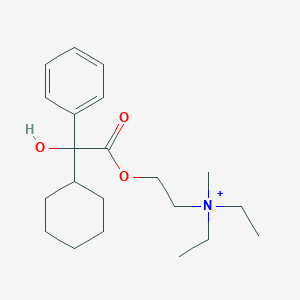
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)